molecular formula C18H18F3N7 B12241022 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12241022
M. Wt: 389.4 g/mol
InChI Key: POLNMQNZRQEDGU-UHFFFAOYSA-N
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Description

2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of pyrazole, pyridine, and pyrimidine rings, which are known for their significant roles in medicinal chemistry and drug design.

Preparation Methods

The synthesis of 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the pyrimidine core. Common reagents used in these reactions include various halogenated compounds, bases, and solvents. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound can be replaced with other groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine include other heterocyclic compounds with pyrazole, pyridine, and pyrimidine rings. Some examples are:

  • 2-(1-methyl-1H-pyrazol-4-yl)morpholine
  • 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • 1-methylpyrazole-4-boronic acid pinacol ester

These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its trifluoromethyl and piperazine substituents, which can significantly influence its chemical and biological properties .

Properties

Molecular Formula

C18H18F3N7

Molecular Weight

389.4 g/mol

IUPAC Name

2-methyl-4-pyrazol-1-yl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H18F3N7/c1-13-24-16(12-17(25-13)28-6-2-4-23-28)27-9-7-26(8-10-27)15-11-14(3-5-22-15)18(19,20)21/h2-6,11-12H,7-10H2,1H3

InChI Key

POLNMQNZRQEDGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F)N4C=CC=N4

Origin of Product

United States

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